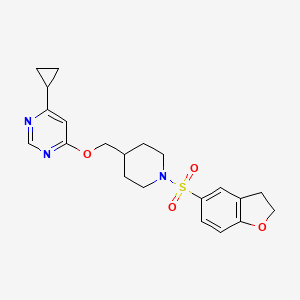

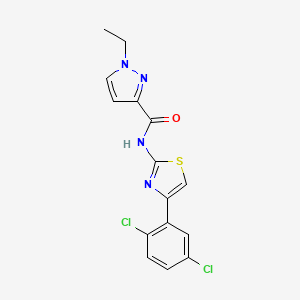

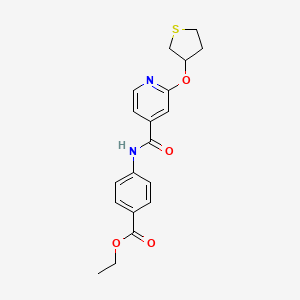

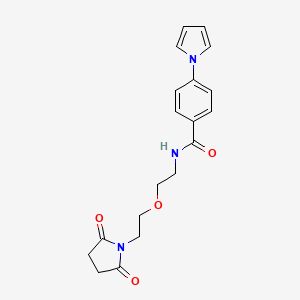

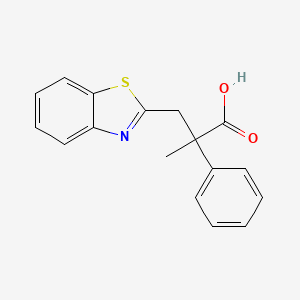

![molecular formula C15H12N4 B2940617 1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole CAS No. 55548-66-8](/img/structure/B2940617.png)

1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole is a heterocyclic compound that belongs to the class of triazino-benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused triazine and benzimidazole ring system, which imparts unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole has several scientific research applications:

Medicinal Chemistry: It has shown potential as an anticancer, antidiabetic, and antioxidant agent.

Biological Research: The compound is used in studies investigating the mechanisms of action of triazino-benzimidazole derivatives and their interactions with biological targets.

Industrial Applications:

Wirkmechanismus

Target of Action

It’s worth noting that 1,2,4-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive . These activities suggest that the compound may interact with a range of targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It can be inferred from the wide range of biological activities exhibited by 1,2,4-triazine derivatives that this compound likely interacts with its targets in a way that modulates their function . This could involve binding to the active site of an enzyme to inhibit its activity, or interacting with a receptor to either enhance or reduce its signaling.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-triazine derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in inflammation, cancer progression, viral replication, and more.

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the biological activities associated with 1,2,4-triazine derivatives, it can be inferred that this compound may have effects such as inhibiting the growth of cancer cells, reducing inflammation, or preventing viral replication .

Safety and Hazards

Safety and hazards of similar compounds often depend on their specific properties. For example, one should avoid breathing mist, gas or vapours of similar compounds . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The future directions for research on similar compounds often involve the design, optimization, and investigation to produce more potent analogs . For example, to increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved in one study .

Biochemische Analyse

Biochemical Properties

1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse pharmacological activities . The structure–activity relationship of this compound has profound importance in drug design, discovery, and development .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It may interact with various transporters or binding proteins, and may also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

The synthesis of 1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole typically involves the reaction of amidrazones with π-deficient compounds. One common method is the reaction of amidrazones with (1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)propanedinitrile in ethyl acetate solution. This reaction proceeds through a Michael addition followed by intramolecular cyclization and dearomatization to form the desired triazino-benzimidazole derivative .

Analyse Chemischer Reaktionen

1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazine or benzimidazole rings are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole can be compared with other similar compounds, such as:

- Benzimidazole Derivatives

1,2,4-Triazolo[4,3-a]pyrimidines: These compounds share a similar triazine ring system but differ in their biological activities and chemical properties.

Eigenschaften

IUPAC Name |

3-phenyl-1,4-dihydro-[1,2,4]triazino[4,3-a]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-2-6-11(7-3-1)13-10-19-14-9-5-4-8-12(14)16-15(19)18-17-13/h1-9H,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUDGRPLVSTLBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC2=NC3=CC=CC=C3N21)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)

![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)

![1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2940540.png)

![4-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2940550.png)

![N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2940552.png)

![tert-butyl (1S,4S,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)